2-Amino-6-(trifluoromethoxy)nicotinic acid
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Overview
Description
2-Amino-6-(trifluoromethoxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a trifluoromethoxy group at the 6-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethoxy)nicotinic acid typically involves the introduction of the trifluoromethoxy group and the amino group onto the nicotinic acid ring. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes nitration to introduce the nitro group. The nitro group is then reduced to an amino group, followed by carboxylation to form the nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the nicotinic acid ring .
Scientific Research Applications
2-Amino-6-(trifluoromethoxy)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential neuroprotective and anticonvulsant properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique chemical structure.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of voltage-dependent sodium channels, which are involved in the transmission of nerve impulses. This inhibition can lead to neuroprotective effects and anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another related compound with potential anticonvulsant activity.
Uniqueness
2-Amino-6-(trifluoromethoxy)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
HGYWWHNRJQKAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)OC(F)(F)F |
Origin of Product |
United States |
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